2,4-Difluoro-3-methoxy-5-(methylthio)benzaldehyde
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Overview
Description
2,4-Difluoro-3-methoxy-5-(methylthio)benzaldehyde is an organic compound with the molecular formula C9H8F2O2S and a molecular weight of 218.22 g/mol . This compound is characterized by the presence of two fluorine atoms, a methoxy group, and a methylthio group attached to a benzaldehyde core. It is used in various chemical syntheses and research applications due to its unique structural properties.
Preparation Methods
The synthesis of 2,4-Difluoro-3-methoxy-5-(methylthio)benzaldehyde typically involves multi-step organic reactions. One common method includes the introduction of fluorine atoms and methoxy groups onto a benzaldehyde ring through electrophilic aromatic substitution reactions. The methylthio group can be introduced via nucleophilic substitution reactions. Industrial production methods often involve optimized reaction conditions to maximize yield and purity, such as controlled temperatures, specific solvents, and catalysts .
Chemical Reactions Analysis
2,4-Difluoro-3-methoxy-5-(methylthio)benzaldehyde undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the aldehyde group to an alcohol.
Scientific Research Applications
2,4-Difluoro-3-methoxy-5-(methylthio)benzaldehyde is utilized in various scientific research fields:
Chemistry: It serves as a building block for synthesizing more complex organic molecules.
Biology: It is used in the study of enzyme interactions and metabolic pathways.
Medicine: Research explores its potential as a precursor for pharmaceutical compounds.
Industry: It is employed in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which 2,4-Difluoro-3-methoxy-5-(methylthio)benzaldehyde exerts its effects involves interactions with specific molecular targets. For instance, the aldehyde group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially altering their function. The fluorine atoms and methoxy group can influence the compound’s reactivity and binding affinity to various biological targets .
Comparison with Similar Compounds
Similar compounds to 2,4-Difluoro-3-methoxy-5-(methylthio)benzaldehyde include:
2,3-Difluoro-5-methoxy-4-(methylthio)benzaldehyde: Differing in the position of fluorine atoms.
2,5-Difluoro-4-(methylthio)benzaldehyde: Lacking the methoxy group.
2,4-Difluoro-3-methoxybenzaldehyde: Lacking the methylthio group. These compounds share structural similarities but differ in their chemical properties and reactivity, making this compound unique in its applications and behavior.
Properties
Molecular Formula |
C9H8F2O2S |
---|---|
Molecular Weight |
218.22 g/mol |
IUPAC Name |
2,4-difluoro-3-methoxy-5-methylsulfanylbenzaldehyde |
InChI |
InChI=1S/C9H8F2O2S/c1-13-9-7(10)5(4-12)3-6(14-2)8(9)11/h3-4H,1-2H3 |
InChI Key |
PJNLZLKZZNJLJN-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C(=CC(=C1F)SC)C=O)F |
Origin of Product |
United States |
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